molecular formula C14H21BN2O2 B2382363 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine CAS No. 1701460-54-9

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine

Cat. No.: B2382363
CAS No.: 1701460-54-9
M. Wt: 260.14
InChI Key: SUESTIXXIQJCCA-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine (CAS 1701460-54-9 ) is a valuable boronic ester intermediate in medicinal chemistry and organic synthesis. Its core structure, the 1,2,3,4-tetrahydro-1,8-naphthyridine, is a privileged scaffold in drug discovery, frequently appearing in compounds with significant biological activity. This compound is specifically designed for use in Suzuki-Miyaura cross-coupling reactions, where the boronic ester group serves as a key handle for forming carbon-carbon bonds with aryl or heteroaryl halides. This reaction is crucial for constructing complex biaryl systems found in many active pharmaceutical ingredients (APIs) . Research and patent literature indicates that derivatives of tetrahydro-1,8-naphthyridine are explored for a range of therapeutic targets. These include serving as potent PI3K inhibitors for the treatment of cancer , as well as being investigated as aldosterone synthase inhibitors for treating conditions like hypertension and fibrotic diseases . Furthermore, the scaffold is featured in molecules developed as αvβ6 integrin antagonists , which are being studied for their potential in treating fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), by inhibiting the transforming growth factor beta (TGF-β) pathway . With a molecular formula of C14H21BN2O2 and a molecular weight of 260.13 g/mol , this reagent is an essential building block for researchers synthesizing novel compounds for preclinical development. It is supplied as a brown semi-solid and requires cold-chain transportation, with recommended storage at 2-8°C . This product is strictly For Research Use Only.

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BN2O2/c1-13(2)14(3,4)19-15(18-13)11-8-10-6-5-7-16-12(10)17-9-11/h8-9H,5-7H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUESTIXXIQJCCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NCCC3)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the reaction of 1,8-naphthyridine derivatives with boronic acids or boronic esters under appropriate conditions. Common reaction conditions involve the use of palladium catalysts and suitable bases to facilitate the coupling reaction.

Industrial Production Methods: On an industrial scale, the synthesis of this compound typically involves large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of automated systems and optimized reaction parameters helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of reactions, including Suzuki-Miyaura cross-coupling, nucleophilic substitution, and oxidation-reduction reactions.

Common Reagents and Conditions:

  • Suzuki-Miyaura Cross-Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or water.

  • Nucleophilic Substitution: Strong nucleophiles and polar aprotic solvents.

  • Oxidation-Reduction: Common oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

Major Products Formed:

  • Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

  • Nucleophilic Substitution: Substituted naphthyridines.

  • Oxidation-Reduction: Oxidized or reduced derivatives of the naphthyridine core.

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of this compound is as a reagent in cross-coupling reactions. It serves as a boronic ester that can facilitate the formation of carbon-carbon bonds through reactions such as Suzuki-Miyaura coupling. This reaction is crucial for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Catalysis

The compound is also utilized as a catalyst in various organic transformations. Its ability to stabilize intermediates and enhance reaction rates makes it valuable in synthetic chemistry . The presence of the boronic acid moiety contributes to its catalytic properties, allowing it to participate in diverse chemical reactions.

Anticancer Properties

Research indicates that derivatives of 1,8-naphthyridine exhibit significant anticancer activity. The compound has been studied for its potential to induce apoptosis in cancer cells and inhibit key enzymes involved in tumor growth . Specific mechanisms include topoisomerase inhibition and interference with DNA replication processes.

Antimicrobial Activity

The structural characteristics of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine suggest potential applications in treating infections. Its derivatives have shown broad-spectrum antimicrobial activity against various pathogens . This makes it a candidate for developing new antibiotics or antifungal agents.

Neurological Applications

The compound's derivatives have been investigated for their effects on neurological disorders such as Alzheimer's disease and depression. Studies suggest that these compounds may modulate neurotransmitter levels and exhibit neuroprotective effects . Their potential as therapeutic agents in treating cognitive decline is an area of ongoing research.

Synthesis and Evaluation of Anticancer Agents

A recent study focused on synthesizing novel 1,8-naphthyridine derivatives using this compound as a precursor. The synthesized compounds were evaluated for their cytotoxicity against various cancer cell lines. Results indicated that several derivatives exhibited potent anticancer activity through mechanisms involving apoptosis and cell cycle arrest .

Development of Antimicrobial Agents

Another study explored the antimicrobial properties of naphthyridine derivatives synthesized from this compound. The results demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy .

Data Summary

Application AreaKey Findings
Organic SynthesisEffective in cross-coupling reactions; serves as a catalyst .
Medicinal ChemistryExhibits anticancer properties; potential in treating microbial infections .
Neurological DisordersInvestigated for effects on Alzheimer's and depression; shows neuroprotective potential .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its ability to act as a boronic acid derivative, facilitating cross-coupling reactions. The boronic ester group undergoes transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts and the stabilization of intermediates during the reaction.

Comparison with Similar Compounds

Structural and Functional Group Variations

1,4-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydropyridine (3c)
  • Structure : Contains two boronate groups on a tetrahydropyridine ring.
  • Reactivity : Exhibits higher reactivity in Suzuki couplings due to dual boronate sites but may suffer from reduced stability under aqueous conditions .
  • Applications : Useful for synthesizing conjugated dienes or polymers requiring multiple coupling sites.
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydroquinolin-2-one (CAS 400620-72-6)
  • Structure: Features a quinolinone core with a ketone group instead of the naphthyridine nitrogen.
  • Electronic Properties : The ketone group introduces hydrogen-bonding capability, influencing binding affinity in medicinal chemistry applications.
  • Applications : Primarily used in kinase inhibitor synthesis .
6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one
  • Structure : Replaces the boronate group with bromine.
  • Reactivity : Bromine serves as a leaving group for nucleophilic substitution or Buchwald-Hartwig amination, diverging from the boronate’s cross-coupling utility .
  • Applications : Intermediate in synthesizing halogenated pharmaceuticals.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility (Predicted) Stability Notes
Target Compound C₁₄H₂₁BN₂O₂ 260.14 Soluble in THF, DMSO Moisture-sensitive; store at 2–8°C
1,4-Bis-borylated Tetrahydropyridine (3c) C₁₄H₂₄B₂N₂O₄ 314.02 Moderate in polar solvents Prone to hydrolysis
6-Bromo-tetrahydro-1,8-naphthyridin-2-one C₈H₇BrN₂O 227.06 Low in water Light-sensitive; inert atmosphere

Biological Activity

The compound 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine is a notable member of the naphthyridine family and has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H21BNO3C_{16}H_{21}BNO_3 with a molecular weight of 270.13270.13 g/mol. The structure features a tetrahydronaphthyridine core substituted with a dioxaborolane moiety, which is known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC₁₆H₂₁BNO₃
Molecular Weight270.13 g/mol
CAS Number269410-21-1
Melting PointNot specified

Research indicates that compounds similar to This compound can modulate various biological pathways:

  • Kinase Inhibition : The compound has been shown to inhibit serine-threonine kinases involved in cell growth and differentiation. This inhibition may contribute to its potential anti-cancer properties by affecting pathways such as BMP (Bone Morphogenetic Protein) signaling .
  • Apoptosis Induction : Studies suggest that the compound can induce apoptosis in specific cancer cell lines by modulating signaling pathways related to cell survival and death .
  • Integrin Inhibition : The tetrahydronaphthyridine structure is associated with integrin inhibition, which is crucial for tumor metastasis and angiogenesis .

Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

  • Cancer Treatment : Due to its kinase inhibitory properties, it may be useful in targeting specific tumors that are p53-deficient or those reliant on BMP signaling for growth .
  • Anti-inflammatory Effects : Given its modulation of cell signaling pathways, it could potentially be developed for treating inflammatory conditions .

Case Studies

Several studies have highlighted the efficacy of similar compounds:

  • A study published in the Journal of Medicinal Chemistry reported the development of potent PIP4K2A inhibitors derived from naphthyridine structures that showed significant anti-tumor activity in preclinical models .
  • Another research article discussed the synthesis and biological evaluation of related tetrahydronaphthyridines as integrin inhibitors with promising results in reducing tumor cell adhesion and migration .

Table 2: Summary of Biological Studies

Study ReferenceFindings
Inhibition of PIP4K2A leads to reduced tumor growth in p53-deficient models.
Tetrahydronaphthyridines inhibit integrin-mediated cell adhesion.

Q & A

Q. What are the key synthetic routes for 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydro-1,8-naphthyridine?

Methodological Answer: The synthesis typically involves introducing the dioxaborolane group via Suzuki-Miyaura coupling. A common approach is:

Core Scaffold Preparation : Construct the tetrahydro-1,8-naphthyridine core through cyclization reactions, such as the condensation of aminopyridines with ketones or aldehydes .

Boronate Ester Functionalization : React the brominated or iodinated naphthyridine intermediate with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃ at 80–100°C .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization for high-purity isolation.

Q. Key Characterization Tools :

  • NMR (¹H, ¹³C, ¹¹B) to confirm boronate ester integration .
  • Mass Spectrometry (ESI-MS) to verify molecular weight .

Q. How to optimize purification and characterization of this compound?

Methodological Answer:

  • Purification :
    • Employ flash chromatography with a gradient elution (e.g., hexane:ethyl acetate from 9:1 to 1:1) to separate boronate-containing products from unreacted intermediates .
    • Use preparative HPLC for challenging separations (C18 column, acetonitrile/water + 0.1% TFA).
  • Characterization :
    • ¹¹B NMR : Confirm the integrity of the dioxaborolane group (expected δ ~30 ppm) .
    • X-ray Crystallography : Resolve structural ambiguities, particularly the spatial arrangement of the fused naphthyridine-boronate system .
    • Elemental Analysis : Ensure purity (>95%) by matching calculated vs. experimental C/H/N/B values (e.g., C: 69.5%, H: 7.2%, B: 5.8%) .

Advanced Questions

Q. How does the dioxaborolane group influence reactivity in cross-coupling reactions?

Methodological Answer: The dioxaborolane moiety enhances stability and reactivity in Suzuki-Miyaura couplings due to:

  • Steric Protection : The tetramethyl groups reduce boronate hydrolysis, improving shelf life .
  • Electronic Effects : The electron-rich boron center facilitates transmetallation with palladium catalysts .
  • Substrate Compatibility : Enables coupling with aryl halides under mild conditions (e.g., room temperature for electron-deficient partners) .

Q. Experimental Validation :

  • Compare coupling efficiency with non-boronated analogs using kinetic studies (monitored via HPLC) .
  • Computational modeling (DFT) to assess transition-state energetics .

Q. How to resolve contradictions in reported biological activity data for naphthyridine-boronate derivatives?

Methodological Answer: Contradictions often arise from substituent positioning and assay variability. Strategies include:

  • QSAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups at C6) with activity trends. For example, nitro groups at C6 enhance antimicrobial activity (MIC ~2 µg/mL) but reduce solubility .
  • Standardized Assays : Use identical cell lines (e.g., HEK293 for enzyme inhibition) and controls to minimize variability .
  • Structural-Activity Tables :
Substituent (Position)Biological ActivityKey FindingReference
-Bpin (C6)Anticancer (IC₅₀)12 µM (MCF7)
-OMe (C5)Antibacterial (MIC)8 µg/mL (E. coli)

Q. What computational methods are effective for predicting reaction pathways in naphthyridine-boronate synthesis?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian 16) with DFT (B3LYP/6-31G*) to model intermediates and transition states .
  • Machine Learning (ML) : Train models on existing reaction data (e.g., Cambridge Structural Database) to predict optimal solvents/catalysts. For example, ML suggests DMF as superior to THF for Pd-mediated couplings .
  • Kinetic Simulations : Apply microkinetic models to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

Q. How to design experiments for optimizing yield in large-scale synthesis?

Methodological Answer:

  • DOE (Design of Experiments) : Use a fractional factorial design to test variables:
    • Factors: Catalyst loading (0.5–2 mol%), temperature (60–100°C), solvent (dioxane vs. toluene).
    • Response: Yield (HPLC-measured).
    • Analysis: ANOVA to identify significant factors (e.g., temperature contributes 65% variance) .
  • Scale-Up Considerations :
    • Batch vs. flow reactors: Flow systems reduce side reactions (e.g., deboronation) by minimizing residence time .
    • In-line IR monitoring to track boronate stability .

Q. What are the challenges in characterizing byproducts during synthesis, and how to address them?

Methodological Answer:

  • Common Byproducts :
    • Deborylated naphthyridine (from hydrolysis).
    • Homocoupled biaryl (from excess boronate).
  • Detection Strategies :
    • LC-MS/MS : Differentiate byproducts via fragmentation patterns (e.g., m/z 370 → 295 for deborylated species) .
    • 2D NMR : NOESY to confirm spatial proximity of boronate protons .
  • Mitigation :
    • Use anhydrous conditions and molecular sieves to prevent hydrolysis .
    • Limit boronate stoichiometry to <1.2 equivalents .

Q. How does the fused naphthyridine ring system affect photochemical properties?

Methodological Answer: The conjugated system enables:

  • UV-Vis Absorption : λmax ~320 nm (π→π* transition), tunable via substituents (e.g., electron donors shift λmax bathochromically) .
  • Applications :
    • Photosensitizers for singlet oxygen generation (ΦΔ ~0.4 in DCM) .
    • Fluorescence probes (quantum yield ~0.15 in MeOH) .

Q. Experimental Design :

  • Compare emission spectra of boronated vs. non-boronated derivatives.
  • Use TD-DFT to model excited-state behavior .

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